molecular formula C10H14ClNO3 B6612034 methyl 2-(2-aminoethoxy)benzoate hydrochloride CAS No. 158014-91-6

methyl 2-(2-aminoethoxy)benzoate hydrochloride

Cat. No.: B6612034
CAS No.: 158014-91-6
M. Wt: 231.67 g/mol
InChI Key: HNEPZSSGHKIJJN-UHFFFAOYSA-N
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Description

Contextualization within Amine and Ester Functionalized Organic Molecules

The chemical reactivity and utility of methyl 2-(2-aminoethoxy)benzoate hydrochloride are dictated by its constituent functional groups. The primary amine (-NH2) serves as a nucleophile and a base, making it a key site for reactions such as acylation, alkylation, and the formation of imines and amides. The methyl ester (-COOCH3) group is susceptible to hydrolysis to the corresponding carboxylic acid or can undergo transesterification. The presence of both of these groups on the same molecule makes it a valuable bifunctional building block in the synthesis of more complex chemical structures.

The interplay of these functionalities on the aromatic ring allows for a range of chemical transformations. The relative positions of the aminoethoxy and benzoate (B1203000) groups on the benzene (B151609) ring (ortho, in this case) can influence the molecule's reactivity and its adoption of specific conformations, which can be crucial in biological and material science applications.

Overview of its Significance in Synthetic Methodologies

While specific applications for this compound are not widely reported, the broader class of aminoethoxybenzoate esters are recognized as crucial intermediates in the synthesis of pharmacologically active molecules. For instance, derivatives of methyl 4-[2-(cyclized amino)ethoxy]benzoate have been synthesized as key intermediates for selective estrogen receptor modulators (SERMs), which have applications in the treatment of osteoporosis and breast cancer. researchgate.net

The general structure of aminoethoxybenzoates provides a versatile scaffold for building complex heterocyclic systems. The amine functionality can be readily functionalized to introduce diverse substituents, while the ester group can be modified to alter solubility and other pharmacokinetic properties. Compounds with similar structural motifs, such as 2-aminobenzothiazoles, are highly valued in organic synthesis for constructing a variety of pharmacologically active heterocyclic compounds due to the ease of functionalizing the amino group and the aromatic ring. nih.gov

The synthesis of related benzoxazepine derivatives, for example, often involves the reaction of 2-aminophenols with other reagents, highlighting the synthetic utility of the ortho-aminoaryl arrangement. rsc.org This suggests that this compound could similarly serve as a precursor for novel heterocyclic frameworks.

Historical Perspective of Related Aminoethoxybenzoate Derivatives in Research

The exploration of amino-functionalized aromatic esters in research has a history rooted in the development of new pharmaceuticals and materials. The study of these compounds has often been driven by the need for versatile building blocks that can be readily modified to create libraries of new molecules for biological screening.

Research into compounds containing both amine and ester functionalities has led to the development of a wide array of biologically active molecules. For example, the synthesis of various inorganic-organic hybrid materials has utilized amines and alcohols to modify the properties of layered perovskite-like niobates, demonstrating the broader utility of such functional groups in materials science. nih.gov

The development of synthetic methods to create substituted aminoaryl compounds has been a continuous area of research. For instance, the synthesis of derivatives of imidazo[1,2-a]pyridine (B132010) and benzo[b]-1,8-naphthyridine has been achieved through the reaction of chloro-substituted nicotinonitriles with amino acids, showcasing the importance of amino-functionalized precursors in constructing complex fused ring systems. researchgate.net

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-(2-aminoethoxy)benzoate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO3.ClH/c1-13-10(12)8-4-2-3-5-9(8)14-7-6-11;/h2-5H,6-7,11H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNEPZSSGHKIJJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1OCCN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Strategies for Methyl 2 2 Aminoethoxy Benzoate Hydrochloride

Methodologies for ortho-Substitution Pattern Synthesis

The arrangement of substituents at the 1 and 2 positions (ortho) on the benzene (B151609) ring is a critical structural feature of methyl 2-(2-aminoethoxy)benzoate hydrochloride. Synthetic strategies typically leverage commercially available ortho-substituted precursors to avoid complex and often low-yielding ortho-directing reactions on unsubstituted rings. masterorganicchemistry.com

A common and effective route to this compound begins with readily available benzoic acid derivatives, such as methyl salicylate (B1505791) (methyl 2-hydroxybenzoate). This approach ensures the correct ortho-positioning of the ester and the eventual aminoethoxy group from the outset. A representative multi-step synthesis involves the esterification of the starting benzoic acid (if not already an ester), followed by the introduction of the side chain and final salt formation. scribd.comchemhume.co.ukmdpi.com

Starting Material Selection : Choosing an appropriate ortho-substituted benzoic acid derivative, like salicylic (B10762653) acid or methyl salicylate.

Side-Chain Introduction : Attaching the 2-aminoethoxy group to the phenolic oxygen via an alkylation reaction. This step typically requires protection of the amino group.

Deprotection : Removing the protecting group to reveal the primary amine.

Esterification (if necessary) : If the synthesis started with a carboxylic acid, it is converted to the methyl ester, often via Fischer esterification. youtube.com

Salt Formation : Treating the final compound with hydrochloric acid to form the stable hydrochloride salt.

An alternative pathway involves the synthesis of 2-(2-aminoethoxy)benzoic acid hydrochloride as a key intermediate. In this strategy, the carboxylic acid functionality is retained until the final step. The synthesis proceeds by alkylating salicylic acid with a protected 2-haloethylamine, followed by deprotection of the amino group. The resulting 2-(2-aminoethoxy)benzoic acid is then isolated as its hydrochloride salt.

The final step is the esterification of this intermediate. Standard esterification methods, such as reacting the acid with methanol (B129727) in the presence of an acid catalyst (e.g., sulfuric acid), yield the desired methyl 2-(2-aminoethoxy)benzoate, which is then converted to its hydrochloride salt. youtube.com This route allows for purification of the intermediate acid before the final esterification, which can be advantageous in some synthetic schemes.

The primary amino group in the 2-aminoethoxy side chain is nucleophilic and can interfere with various reactions, particularly the alkylation step. To prevent side reactions, such as self-alkylation or reaction with the ester group, the amine must be temporarily masked with a protecting group.

The phthalimido group is a highly effective and widely used protecting group for primary amines in this context. nih.gov This strategy is a cornerstone of the Gabriel synthesis of primary amines. organic-chemistry.orgthieme-connect.de The phthalimide (B116566) is stable under the basic conditions typically used for alkylation reactions.

The protected alkylating agent, N-(2-bromoethyl)phthalimide or N-(2-chloroethyl)phthalimide, is prepared by reacting 2-aminoethanol with phthalic anhydride, followed by conversion of the hydroxyl group to a halide. After the successful alkylation of the hydroxybenzoate precursor, the phthalimido group is readily removed. The most common method for deprotection is hydrazinolysis, which involves treatment with hydrazine (B178648) hydrate. thieme-connect.de This cleaves the imide to yield the free primary amine and a stable phthalhydrazide (B32825) byproduct, which can be easily removed by filtration. organic-chemistry.org

Alkylation Reactions in the Formation of Aminoethoxy Linkages

The formation of the ether bond between the benzene ring and the ethoxy side chain is a pivotal step in the synthesis. This is typically achieved through a nucleophilic substitution reaction, most commonly the Williamson ether synthesis.

In this key step, a hydroxybenzoate precursor, such as methyl salicylate, acts as the nucleophile. The phenolic hydroxyl group is first deprotonated with a suitable base to form a more nucleophilic phenoxide ion. This phenoxide then attacks an electrophilic haloethylamine derivative, displacing the halide and forming the desired ether linkage.

To ensure the reaction proceeds cleanly, a protected haloethylamine like N-(2-bromoethyl)phthalimide is used as the alkylating agent. The reaction is a classic SN2 displacement:

Methyl 2-hydroxybenzoate + N-(2-bromoethyl)phthalimide → Methyl 2-(2-phthalimidoethoxy)benzoate + Bromide salt

This method is efficient for creating the carbon-oxygen bond at the ortho position, directly leading to the core structure of the target molecule.

The yield and purity of the alkylated product are highly dependent on the reaction conditions. nih.gov Optimization of parameters such as the choice of base, solvent, and temperature is crucial for an efficient synthesis. researchgate.netresearchgate.net

Base : A variety of bases can be used to deprotonate the phenolic hydroxyl group. Common choices include potassium carbonate (K₂CO₃), sodium hydride (NaH), and cesium carbonate (Cs₂CO₃). The strength and solubility of the base can significantly impact the reaction rate and yield. Weaker bases like potassium carbonate are often sufficient and are safer and easier to handle than stronger bases like sodium hydride. Cesium carbonate has been shown to be particularly effective in some alkylations, leading to higher yields. nih.gov

Solvent : The solvent must be able to dissolve the reactants and be inert under the reaction conditions. Polar aprotic solvents such as dimethylformamide (DMF), acetonitrile (B52724) (CH₃CN), and acetone (B3395972) are frequently used for Williamson ether syntheses. nih.gov The choice of solvent can influence the reaction rate by affecting the solubility of the phenoxide salt and the solvation of the reacting species.

Temperature : The reaction is typically heated to increase the rate of reaction. Temperatures often range from room temperature to the reflux temperature of the solvent. The optimal temperature is a balance between achieving a reasonable reaction time and minimizing potential side reactions or decomposition of reactants. nih.gov

The following table illustrates how reaction conditions can be varied to optimize the yield of a typical alkylation reaction between a phenol (B47542) and an alkyl halide.

EntryBaseSolventTemperature (°C)Time (h)Yield (%)
1K₂CO₃Acetone56 (Reflux)2475
2K₂CO₃DMF801288
3NaHTHF66 (Reflux)892
4Cs₂CO₃CH₃CN80695

Derivatization Strategies Utilizing the Methyl Ester and Amino Functionalities

The bifunctional nature of this compound, possessing both a primary amine and a methyl ester, offers a versatile platform for a variety of derivatization strategies. These functionalities can be selectively or simultaneously targeted to generate a diverse library of compounds.

Amide Bond Formation via Coupling Reactions

The primary amino group in methyl 2-(2-aminoethoxy)benzoate is readily available for nucleophilic attack, making it an ideal substrate for amide bond formation with carboxylic acids. This transformation is typically facilitated by coupling agents that activate the carboxylic acid, rendering it more susceptible to reaction with the amine. libretexts.orgchemistrysteps.com

Commonly employed coupling reagents include carbodiimides such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) to improve efficiency and minimize side reactions. chemistrysteps.comnih.gov For instance, the reaction of methyl 4-(2-aminoethoxy)benzoate with p-methylbenzoic acid in the presence of DCC in N,N-dimethylformamide (DMF) yields the corresponding amide, methyl 4-[2-(4-methylbenzamido)ethoxy]benzoate. prepchem.com

The choice of coupling reagent and reaction conditions can be tailored based on the specific carboxylic acid and the desired final product. Other notable coupling agents include HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and BOPCl (bis(2-oxo-3-oxazolidinyl)phosphinic chloride), which are often used with bases like triethylamine (B128534) (Et3N) or diisopropylethylamine (DIPEA). nih.gov

Coupling AgentAdditive/BaseTypical SolventKey Features
DCCHOBtDMF, CH2Cl2Widely used, forms a urea (B33335) byproduct. chemistrysteps.com
EDCHOBt, DMAPCH2Cl2, CH3CNWater-soluble urea byproduct, easier purification. chemistrysteps.comnih.gov
HATUDIPEADMFHighly efficient for hindered substrates. nih.gov
BOPClEt3NCH2Cl2Effective for a range of substrates. nih.gov

Ester Transformations and Transesterification Reactions

The methyl ester functionality of methyl 2-(2-aminoethoxy)benzoate can undergo various transformations, most notably transesterification. This process involves the conversion of one ester into another by reacting it with an alcohol in the presence of an acid or base catalyst. ucla.edulibretexts.org For example, reacting methyl benzoate (B1203000) with ethanol (B145695) in the presence of sulfuric acid yields ethyl benzoate and methanol. ucla.edu This equilibrium-driven reaction can be pushed towards the desired product by using a large excess of the reactant alcohol. ucla.edulibretexts.org

Base-catalyzed transesterification, using alkoxides like sodium ethoxide, is another effective method. ucla.edu The choice of catalyst can significantly impact the reaction's efficiency. For instance, titanate catalysts have demonstrated high activity in the transesterification of crude methyl benzoate to produce benzyl (B1604629) benzoate and butyl benzoate, with conversions reaching up to 100% and 82.79% respectively under optimal conditions. acs.orgresearchgate.net Heterogeneous catalysts, such as hydroxyapatite (B223615) supported zinc chloride, are also being explored as environmentally friendly alternatives. researchgate.net

Catalyst TypeExample CatalystReactant AlcoholKey Findings
Acid CatalystSulfuric AcidEthanolReversible reaction, driven by excess alcohol. ucla.edulibretexts.org
Base CatalystSodium EthoxideEthanolUtilizes a strong nucleophile. ucla.edu
Titanate CatalystNot specifiedBenzyl alcohol, ButanolHigh conversion rates achieved. acs.orgresearchgate.net
HeterogeneousZnCl2/HAPButan-1-ol"Green" catalytic approach. researchgate.net

Formation of Cyclized Aminoethoxybenzoate Esters

The presence of both an amino group and an ester group within the same molecule allows for intramolecular cyclization, leading to the formation of lactams. nih.gov This process can be triggered under specific conditions, often involving heat or catalysis. The propensity for cyclization and the stability of the resulting ring structure are dependent on the length of the linker connecting the two functional groups. nih.gov

In the context of aminoethoxybenzoates, intramolecular cyclization can lead to the formation of seven-membered rings or other cyclic structures, depending on the specific substrate and reaction conditions. nih.gov For instance, studies on the thermal stability of amino esters have shown that progenitors of 7-membered rings exhibit stability at physiological temperatures. nih.gov The synthesis of various 1,3-oxazinane-2,5-diones has been achieved through the Brønsted acid-catalyzed intramolecular cyclization of N-Cbz-protected diazoketones derived from α-amino acids, highlighting a pathway for forming cyclic structures from amino acid derivatives. frontiersin.orgresearchgate.net

Convergent and Divergent Synthetic Approaches for Analogues

The synthesis of analogues of this compound can be approached through both convergent and divergent strategies, allowing for the systematic exploration of structure-activity relationships.

Accessing Isomeric and Substituted Aminoethoxybenzoate Systems

The synthesis of isomeric and substituted analogues of methyl 2-(2-aminoethoxy)benzoate involves modifying the substitution pattern on the aromatic ring or altering the length and nature of the aminoethoxy side chain. For example, starting with differently substituted anilines and employing a thiocyanation reaction can lead to a variety of 2-amino-substituted benzothiazoles, which share a similar structural motif. sphinxsai.comscholarsresearchlibrary.comresearchgate.net

A general procedure for synthesizing substituted methyl 2-aminobenzo[d]thiazole-6-carboxylates involves the reaction of a substituted methyl aminobenzoate with potassium thiocyanate (B1210189) and bromine in acetic acid. nih.gov This approach allows for the introduction of various substituents onto the benzene ring. Similarly, starting with substituted 3-hydroxy-4-nitrobenzoic acid and performing a series of reactions including esterification, etherification, and reduction, one can access a range of substituted aminobenzoate derivatives. nih.gov

Starting MaterialKey ReagentsResulting Structure
Substituted anilinesKSCN, Br2Substituted 2-aminobenzothiazoles sphinxsai.comresearchgate.net
Methyl 4-aminobenzoateKSCN, Br2, CH3COOHMethyl 2-aminobenzo[d]thiazole-6-carboxylate nih.gov
3-Hydroxy-4-nitrobenzoic acidH2SO4, Methanol, SnCl2Substituted methyl aminobenzoates nih.gov

Exploration of Alternative Starting Materials and Reagents

Developing novel synthetic routes often involves exploring alternative starting materials and reagents to improve efficiency, reduce costs, or access new chemical space. For the synthesis of benzoic acid esters, solid acid catalysts like titanium zirconium solid acids are being investigated as reusable and environmentally friendly alternatives to traditional acid catalysts like sulfuric acid. mdpi.com

In the context of amide bond formation, a wide array of coupling reagents beyond the standard DCC and EDC are available, each with its own advantages. abcr.com For instance, reagents like HATU and PyAOP are known for their high efficiency in difficult couplings. The use of green solvents, such as limonene, is also being explored for amide coupling reactions to enhance the sustainability of the process. researchgate.net Furthermore, direct amidation of esters with amines can be achieved using heterogeneous catalysts like Nb2O5 under solvent-free conditions. researchgate.net

Synthetic TransformationAlternative Reagent/CatalystStarting MaterialKey Advantage
EsterificationTitanium zirconium solid acidBenzoic acid, MethanolReusable and environmentally friendly catalyst. mdpi.com
Amide CouplingHATU, PyAOPCarboxylic acid, AmineHigh efficiency for difficult couplings.
Amide Coupling(in Limonene)Carboxylic acid, AmineUse of a green solvent. researchgate.net
Direct AmidationNb2O5Methyl benzoate, AnilineHeterogeneous catalysis, solvent-free conditions. researchgate.net

Elucidation of Reaction Mechanisms in Methyl 2 2 Aminoethoxy Benzoate Hydrochloride Synthesis and Transformation

Mechanistic Pathways of Esterification and Amine-Containing Compound Formation

The formation of the methyl benzoate (B1203000) core of the target molecule typically proceeds via a Fischer esterification reaction. This acid-catalyzed reaction involves the condensation of a carboxylic acid with an alcohol. uomustansiriyah.edu.iqmdpi.com In the synthesis of methyl 2-(2-aminoethoxy)benzoate hydrochloride, the initial step would likely involve the esterification of a suitably protected 2-hydroxybenzoic acid derivative with methanol (B129727).

The mechanism of Fischer esterification commences with the protonation of the carbonyl oxygen of the carboxylic acid by a strong acid catalyst, such as sulfuric acid. youtube.comtcu.edu This initial step significantly increases the electrophilicity of the carbonyl carbon. Subsequently, the lone pair of electrons on the oxygen atom of the alcohol (methanol) acts as a nucleophile, attacking the activated carbonyl carbon. uomustansiriyah.edu.iq This results in the formation of a tetrahedral intermediate.

Following the nucleophilic attack, a series of proton transfers occur. uomustansiriyah.edu.iq A proton is transferred from the newly added hydroxyl group to one of the original hydroxyl groups of the carboxylic acid, converting it into a good leaving group (water). The elimination of a water molecule from the tetrahedral intermediate leads to the formation of a protonated ester. In the final step, a weak base (such as water or the alcohol itself) deprotonates the carbonyl oxygen of the ester, regenerating the acid catalyst and yielding the final ester product, methyl benzoate. youtube.com The entire process is a series of equilibria, and the reaction is typically driven to completion by using an excess of the alcohol or by removing water as it is formed. tcu.edu

The introduction of the amine-containing moiety would follow, likely through a nucleophilic substitution reaction on a pre-functionalized methyl benzoate derivative.

Nucleophilic Substitution and Addition Mechanisms Relevant to the Aminoethoxy Moiety

The aminoethoxy group is typically introduced via a nucleophilic substitution reaction, where an oxygen nucleophile attacks an electrophilic carbon center. A common strategy involves the reaction of a methyl 2-hydroxybenzoate with a protected 2-aminoethyl halide (e.g., N-(2-bromoethyl)phthalimide). This reaction generally proceeds through either an S\N2 (bimolecular nucleophilic substitution) or S\N1 (unimolecular nucleophilic substitution) mechanism. ucsb.edulibretexts.org

In an S\N2 mechanism, the nucleophile (the deprotonated hydroxyl group of methyl 2-hydroxybenzoate) attacks the electrophilic carbon of the aminoethyl halide in a single, concerted step. libretexts.orgyoutube.com This attack occurs from the backside of the carbon-leaving group bond, resulting in an inversion of stereochemistry if the carbon is chiral. youtube.com The rate of an S\N2 reaction is dependent on the concentration of both the nucleophile and the substrate. youtube.com

Alternatively, the reaction could proceed via an S\N1 mechanism, particularly if the electrophilic carbon is tertiary or if a stable carbocation intermediate can be formed. ucsb.eduyoutube.com This mechanism involves a two-step process. The first and rate-determining step is the departure of the leaving group to form a carbocation. youtube.com The nucleophile then attacks the planar carbocation in the second step. S\N1 reactions often result in a racemic mixture of products if the reacting carbon is a stereocenter. libretexts.org

The choice between the S\N1 and S\N2 pathway is influenced by several factors, including the structure of the substrate, the nature of the nucleophile and leaving group, and the solvent. ucsb.edu For the synthesis of the aminoethoxy moiety, where a primary halide is often used, the S\N2 pathway is generally favored. youtube.com

Proton Transfer Processes in Reaction Intermediates

Proton transfer is a fundamental process that occurs at multiple stages during the synthesis of this compound. nih.gov In the initial Fischer esterification, protonation of the carboxylic acid is the key activating step. uomustansiriyah.edu.iq Subsequent proton transfers facilitate the formation of the tetrahedral intermediate and the eventual elimination of water. uomustansiriyah.edu.iq

During the nucleophilic substitution step to introduce the aminoethoxy group, if the starting material is methyl 2-hydroxybenzoate, a base is required to deprotonate the phenolic hydroxyl group, thereby generating a more potent nucleophile (a phenoxide ion). This initial proton transfer is crucial for the subsequent C-O bond formation.

Furthermore, intramolecular proton transfer can play a significant role in the reactivity and stability of intermediates. rsc.org In molecules with both acidic and basic centers in close proximity, a proton can be transferred from the acidic site to the basic site within the same molecule. researchgate.netresearchgate.net While not a dominant feature in the primary synthetic steps of the title compound, such processes are critical in many organic reactions and can influence the reaction pathway and the nature of the final products. The final step of the synthesis involves the formation of the hydrochloride salt, which is a proton transfer from hydrochloric acid to the basic amino group.

Computational Chemistry Approaches to Mechanistic Understanding

Modern computational chemistry provides powerful tools for elucidating complex reaction mechanisms at the molecular level. Techniques such as Density Functional Theory (DFT) and ab initio methods can be used to model reaction pathways, calculate activation energies, and predict the structures of intermediates and transition states. researchgate.netarxiv.org

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. nih.gov It has become a widely used tool in organic chemistry to study reaction mechanisms due to its favorable balance between accuracy and computational cost. researchgate.netutas.edu.au

In the context of the synthesis of this compound, DFT could be applied to:

Investigate the S\N2 reaction: DFT can be used to model the transition state of the nucleophilic substitution reaction, providing detailed information about bond breaking and bond formation. It can also help in understanding the influence of different solvents and substituents on the reaction rate.

Analyze proton transfer pathways: DFT calculations can map out the potential energy surface for proton transfer, identifying the most likely pathways and the associated energy barriers. utas.edu.au

Below is a table summarizing the types of information that can be obtained from DFT studies of the key reaction steps:

Reaction StepInformation from DFT
Fischer EsterificationReaction energy profile, structure of tetrahedral intermediate, activation energy
Nucleophilic SubstitutionTransition state geometry, influence of solvent, comparison of S\N1 and S\N2 pathways
Proton TransferPotential energy surface for proton transfer, energy barriers, identification of stable protonated species

Ab initio methods are computational chemistry methods based on quantum chemistry. nih.gov Unlike DFT, which relies on approximations of the exchange-correlation functional, ab initio methods are derived directly from theoretical principles without the inclusion of experimental data. While computationally more demanding, they can provide highly accurate results, especially when combined with large basis sets. mdpi.com

For transition state analysis, ab initio methods such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory are particularly valuable. mdpi.com These methods can be used to:

Accurately locate and characterize transition state structures: Finding the exact geometry of a transition state is a significant challenge in computational chemistry. joaquinbarroso.com High-level ab initio methods can provide reliable predictions of these structures. arxiv.org

Calculate precise activation energies: The accuracy of the calculated activation energy is crucial for predicting reaction rates. Ab initio methods, particularly CCSD(T), are often considered the "gold standard" for such calculations. mdpi.com

Validate DFT results: Ab initio calculations can be used to benchmark the performance of different DFT functionals for a specific reaction, ensuring the reliability of the more computationally efficient DFT methods. nih.gov

The application of these advanced computational techniques provides a deeper, quantitative understanding of the reaction mechanisms involved in the synthesis and transformation of this compound, complementing experimental observations.

Advanced Spectroscopic Characterization and Structural Elucidation of Methyl 2 2 Aminoethoxy Benzoate Hydrochloride

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is the most powerful tool for elucidating the precise arrangement of atoms in a molecule. By analyzing the behavior of atomic nuclei in a magnetic field, one can map out the connectivity and chemical environment of each atom.

In the ¹H-NMR spectrum of methyl 2-(2-aminoethoxy)benzoate hydrochloride, distinct signals corresponding to each unique proton environment are expected. The aromatic protons on the benzene (B151609) ring typically appear in the downfield region (δ 6.5-8.0 ppm) due to the deshielding effect of the ring current. The specific chemical shifts and coupling patterns (doublets, triplets, etc.) of these four protons provide unambiguous information about the substitution pattern on the ring.

The protons of the ethoxy chain (-O-CH₂-CH₂-N-) are expected to appear as two triplets. The methylene (B1212753) group adjacent to the oxygen (O-CH₂) would be further downfield than the methylene group adjacent to the nitrogen (CH₂-N) due to the higher electronegativity of oxygen. The protons of the methyl ester (-OCH₃) are anticipated to appear as a sharp singlet, typically in the range of δ 3.5-4.0 ppm. The ammonium (B1175870) protons (-NH₃⁺) may appear as a broad singlet.

Table 1: Predicted ¹H-NMR Spectral Data for this compound

Chemical Shift (δ ppm) Multiplicity Integration Assignment
~7.8-8.0 Doublet of doublets 1H Aromatic H
~7.4-7.6 Triplet of doublets 1H Aromatic H
~7.0-7.2 Triplet 1H Aromatic H
~6.9-7.1 Doublet 1H Aromatic H
~4.2-4.4 Triplet 2H -O-CH₂ -CH₂-NH₃⁺
~3.3-3.5 Triplet 2H -O-CH₂-CH₂ -NH₃⁺
~3.9 Singlet 3H -COOCH₃

Note: Predicted values are based on standard chemical shift tables and data from structurally similar compounds. Actual experimental values may vary based on solvent and other conditions.

The ¹³C-NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal. The spectrum for this compound is expected to show ten signals corresponding to its ten carbon atoms.

The carbonyl carbon of the ester group is the most deshielded, appearing significantly downfield (δ 165-175 ppm). The six aromatic carbons will have signals in the δ 110-160 ppm region, with the carbon attached to the oxygen appearing furthest downfield in this group. The methyl carbon of the ester group will be a sharp signal around δ 50-55 ppm. The two methylene carbons of the ethoxy chain will appear in the δ 40-70 ppm range.

Table 2: Predicted ¹³C-NMR Spectral Data for this compound

Chemical Shift (δ ppm) Assignment
~167 C =O (Ester)
~158 Aromatic C -O
~134 Aromatic C -H
~132 Aromatic C -COOCH₃
~121 Aromatic C -H
~115 Aromatic C -H
~113 Aromatic C -H
~68 -O-CH₂ -CH₂-NH₃⁺
~52 -COOCH₃

Note: Predicted values are based on standard chemical shift tables and data from structurally related benzoate (B1203000) and ethoxyamine compounds. rsc.orghmdb.ca

To unequivocally confirm the structural assignment, two-dimensional (2D) NMR techniques are employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For instance, it would show a correlation between the signals of the -O-CH₂- and -CH₂-NH₃⁺ protons, confirming their connectivity in the ethoxy chain.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the carbon signals of the atoms they are directly attached to. It would be used to definitively assign each proton signal to its corresponding carbon atom in the framework.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. It is crucial for piecing together the molecular structure. For example, a correlation would be expected between the methyl ester protons (-OCH₃) and the ester carbonyl carbon (C=O), and also between the O-CH₂ protons and the aromatic carbon to which the ethoxy group is attached.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass, which can be used to determine the elemental composition of a molecule. nih.gov For methyl 2-(2-aminoethoxy)benzoate (the free base, C₁₀H₁₃NO₃), the calculated monoisotopic mass is 195.08954 Da. In positive-ion mode ESI-HRMS, the compound would be detected as its protonated molecular ion, [M+H]⁺. The expected exact mass for this ion, [C₁₀H₁₄NO₃]⁺, would be 196.09737 Da. The ability of HRMS to measure mass to several decimal places allows for the unambiguous confirmation of the molecular formula, distinguishing it from other compounds with the same nominal mass.

Tandem mass spectrometry (MS/MS) involves selecting the molecular ion and subjecting it to fragmentation, providing valuable structural information. The fragmentation of the [M+H]⁺ ion of methyl 2-(2-aminoethoxy)benzoate would likely proceed through several characteristic pathways.

A primary fragmentation would be the cleavage of the ether bond, leading to characteristic fragment ions. Another common pathway involves the loss of neutral molecules. For instance, the loss of methanol (B129727) (CH₃OH, 32 Da) from the ester group is a plausible fragmentation. Cleavage at the C-O bond of the ester can also occur. The analysis of these specific fragment masses helps to piece together the different components of the molecule, confirming the presence of the methyl benzoate and aminoethoxy moieties. nih.govmdpi.com

Table 3: Predicted Key Fragments in MS/MS Analysis of [M+H]⁺ Ion of Methyl 2-(2-aminoethoxy)benzoate

m/z (Predicted) Possible Identity
196.097 [M+H]⁺
164.071 [M+H - CH₃OH]⁺
152.045 [M+H - C₂H₄N]⁺
135.044 [HOC₆H₄CO]⁺

Note: These fragmentation pathways are proposed based on general principles of mass spectrometry and the known fragmentation of similar chemical structures.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques utilized to identify the functional groups present in a molecule by analyzing their characteristic vibrational modes.

The IR spectrum of this compound is expected to exhibit distinct absorption bands corresponding to its primary functional groups: the ester and the primary amine hydrochloride.

The ester group (specifically a benzoate ester) typically shows a strong carbonyl (C=O) stretching vibration in the range of 1730-1715 cm⁻¹. Another key indicator for the ester functionality is the C-O stretching vibrations, which are strong and appear as asymmetrical coupled vibrations. For benzoate esters, these C-O stretches are generally observed between 1300–1160 cm⁻¹.

The primary amine hydrochloride group (NH₃⁺) presents a unique spectral signature. The N-H stretching vibrations in primary amine salts give rise to a broad and intense envelope, typically falling between 3200 and 2800 cm⁻¹. This broadness is a result of hydrogen bonding. It's common for C-H stretching bands to be superimposed on this broad peak. In addition to the stretching vibrations, primary amine salts also display characteristic N-H bending vibrations. The asymmetric bend is typically found in the 1625-1560 cm⁻¹ region, while the symmetric bend appears between 1550 and 1500 cm⁻¹. A series of weaker overtone and combination bands can also be observed between 2800 and 2000 cm⁻¹, which is a common feature for amine salts due to their high polarity.

Raman spectroscopy provides complementary information to IR spectroscopy. While IR is more sensitive to polar functional groups, Raman is better for non-polar bonds. For this compound, Raman spectroscopy would be particularly useful in identifying the vibrations of the aromatic ring and the C-C backbone.

Table 1: Expected IR and Raman Vibrational Modes for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹) (IR)Expected Wavenumber (cm⁻¹) (Raman)
Amine Hydrochloride (NH₃⁺)N-H Stretch3200-2800 (broad, strong)Weak or not observed
N-H Asymmetric Bend1625-1560Weak or not observed
N-H Symmetric Bend1550-1500Weak or not observed
Ester (Benzoate)C=O Stretch1730-1715 (strong)Strong
C-O Stretch1300-1160 (strong)Moderate
Aromatic RingC-C Stretch~1600, ~1580, ~1450Strong
C-H Stretch>3000Strong
C-H Out-of-plane Bend900-690Moderate

X-ray Crystallography for Solid-State Structure Determination

For this compound, a single-crystal X-ray diffraction study would reveal the exact spatial orientation of the methyl benzoate and the aminoethoxy groups. It would confirm the geometry around the ester linkage and the torsional angles of the flexible ethoxy chain.

Crucially, this analysis would elucidate the complex network of intermolecular interactions that govern the crystal packing. In the solid state, the protonated amine group (NH₃⁺) and the chloride ion (Cl⁻) are key players in forming strong, charge-assisted hydrogen bonds. These N-H···Cl hydrogen bonds are a dominant feature in the crystal lattice of amine hydrochlorides.

Furthermore, other weaker interactions, such as C-H···O hydrogen bonds involving the ester carbonyl group and the ethoxy oxygen, and potentially C-H···π interactions with the benzene ring, would be identified and characterized. The analysis would also reveal any π-π stacking interactions between adjacent aromatic rings. Understanding these non-covalent interactions is fundamental to comprehending the crystal's stability and physical properties. The crystal structure would also definitively establish the packing arrangement of the molecules in the unit cell.

Table 2: Potential Intermolecular Interactions in Crystalline this compound

Interaction TypeDonorAcceptorDescription
Charge-Assisted Hydrogen BondN-H (from NH₃⁺)Cl⁻Strong, primary interaction defining the crystal packing.
Hydrogen BondC-H (aliphatic/aromatic)O (carbonyl)Weaker interactions contributing to the overall stability.
Hydrogen BondC-H (aliphatic/aromatic)O (ether)Weaker interactions influencing the conformation of the side chain.
C-H···π InteractionC-Hπ-system of benzene ringContributes to the packing efficiency.
π-π StackingBenzene RingBenzene RingPotential interaction between parallel aromatic rings.

Ultraviolet-Visible (UV-Vis) Spectroscopy in Purity and Concentration Determination

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a compound, providing information about its electronic transitions. It is a valuable tool for quantitative analysis and for probing the electronic structure of chromophores.

The UV-Vis spectrum of this compound is primarily determined by the electronic transitions within the benzoate chromophore. Aromatic systems like the benzene ring exhibit characteristic π → π* transitions. For a simple methyl benzoate, a strong absorption is typically observed around 227 nm. The presence of the aminoethoxy substituent at the ortho position may cause a slight shift in the wavelength of maximum absorbance (λ_max) and a change in the molar absorptivity.

This technique is particularly useful for studying the acid-base behavior of the compound. The protonation state of the primary amine group can influence the electronic environment of the benzene ring. By measuring the UV-Vis spectrum at different pH values, one can observe shifts in the λ_max. These spectral changes can be used to determine the pKa of the primary ammonium group. In its protonated (acidic) form (NH₃⁺), the electron-withdrawing nature of the group is stronger, which can affect the energy of the π → π* transitions compared to the neutral amine form (NH₂). This pH-dependent spectral behavior allows for the quantification of the different ionic species in solution.

According to the Beer-Lambert Law, the absorbance of a solution is directly proportional to its concentration. This relationship makes UV-Vis spectroscopy a straightforward and reliable method for determining the concentration of this compound in a solution, provided a calibration curve is established using standards of known concentration. This is also a quick method for assessing the purity of a sample, as impurities with significant UV absorbance would interfere with the spectrum.

Table 3: Expected UV-Vis Spectral Properties and pH Dependence

SpeciespH RangeChromophoreExpected TransitionExpected λ_max (nm)
Protonated Form (NH₃⁺)AcidicBenzoate with -OCH₂CH₂NH₃⁺π → π~220-240
Neutral Form (NH₂)BasicBenzoate with -OCH₂CH₂NH₂π → πShifted from protonated form

Gas Chromatography-Mass Spectrometry (GC-MS) for Mixture Analysis and Retention Time Studies

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is an ideal method for separating and identifying volatile and semi-volatile compounds in a mixture.

For the analysis of this compound, it is often necessary to first convert the salt into its more volatile free base form, methyl 2-(2-aminoethoxy)benzoate, through a derivatization or extraction process under basic conditions. The free base can then be readily analyzed by GC-MS.

The retention time is the time it takes for the compound to travel through the GC column to the detector. It is a characteristic property of the compound under a specific set of chromatographic conditions (e.g., column type, temperature program, and carrier gas flow rate). The retention time of methyl 2-(2-aminoethoxy)benzoate would be determined by its volatility and its interactions with the stationary phase of the GC column. This allows for its separation from impurities or other components in a mixture.

Following separation by the GC, the eluted compound enters the mass spectrometer, where it is ionized, typically by electron impact (EI). This high-energy ionization process causes the molecule to fragment in a reproducible manner, generating a unique mass spectrum that serves as a molecular "fingerprint."

The mass spectrum is a plot of the relative abundance of ions versus their mass-to-charge ratio (m/z). For methyl 2-(2-aminoethoxy)benzoate, the molecular ion peak (M⁺) would correspond to the molecular weight of the free base. The fragmentation pattern provides valuable structural information. Common fragmentation pathways for esters include the loss of the alkoxy group (-OCH₃) or the entire ester group (-COOCH₃). For this specific molecule, cleavage of the ether bond or fragmentation of the aminoethoxy side chain would also be expected. The analysis of these fragment ions allows for the unambiguous identification of the compound. For example, a prominent peak at m/z 105 could correspond to the benzoyl cation ([C₆H₅CO]⁺), a common fragment for benzoate esters.

Table 4: Predicted GC-MS Data for Methyl 2-(2-aminoethoxy)benzoate (Free Base)

ParameterDescriptionExpected Observation
Retention TimeTime to elute from the GC columnDependent on specific GC conditions.
Molecular Ion (M⁺)Peak corresponding to the intact molecule's massm/z = 195 (for C₁₀H₁₃NO₃)
Key Fragment IonsCharacteristic fragments from ionizationm/z 164: Loss of -OCH₃ m/z 135: Loss of -COOCH₃ m/z 121: [HOC₆H₄CO]⁺ fragment m/z 105: [C₆H₅CO]⁺ fragment m/z 77: Phenyl cation [C₆H₅]⁺ m/z 58: [CH₂=NCH₂CH₂OH]⁺ fragment

Role of Methyl 2 2 Aminoethoxy Benzoate Hydrochloride in Synthetic Applications

Building Block in the Synthesis of Pharmacologically Relevant Compounds

The distinct structural features of methyl 2-(2-aminoethoxy)benzoate hydrochloride make it an important building block for constructing molecules with significant therapeutic potential. Its utility spans various classes of drugs, from hormone modulators to agents targeting epigenetic mechanisms and protein degradation pathways.

Selective Estrogen Receptor Modulators (SERMs) are compounds that exhibit tissue-specific estrogen receptor (ER) agonist or antagonist activity. nih.govnih.gov The aminoethoxyphenyl motif is a crucial pharmacophore found in many SERMs, making derivatives of aminoethoxy benzoates key intermediates in their synthesis. indexcopernicus.comresearchgate.net This structural unit is essential for binding to estrogen receptors and modulating their activity in the prevention and treatment of conditions like breast cancer and osteoporosis. nih.govindexcopernicus.com

Methyl 2-(2-aminoethoxy)benzoate provides the necessary aminoethoxy side chain that can be further elaborated to create complex SERMs. For instance, it serves as a precursor for synthesizing 2,3-diaryl-1-benzopyran analogs, a class of SERMs. researchgate.net The synthesis involves leveraging the core structure to build the final, more complex modulator molecule. The general strategy highlights the importance of such intermediates in creating drugs that can selectively target estrogen-related pathways. researchgate.net

Table 1: Examples of SERMs and Related Precursors

Drug Class Precursor Motif Therapeutic Application
Selective Estrogen Receptor Modulators (SERMs) Aminoethoxyphenyl Breast Cancer, Osteoporosis

This table illustrates the role of the core aminoethoxyphenyl structure in the development of SERMs.

Histone deacetylase inhibitors (HDACIs) are a class of compounds that interfere with the function of histone deacetylases, enzymes that play a critical role in gene expression regulation. nih.gov Many HDACIs are designed with a three-part structure: a zinc-binding group, a linker, and a "cap" group that interacts with the surface of the enzyme. Aminobenzamide-type structures are frequently used as cap groups in the design of potent and selective HDACIs. nih.gov

This compound can serve as a starting point for the synthesis of the aminobenzamide portion of these inhibitors. The methyl ester can be converted to an amide, and the amino group can be functionalized to connect to the linker and zinc-binding portions of the final HDACI molecule. This positions the compound as a valuable precursor for creating orally available HDAC inhibitors used in cancer therapy. nih.gov

Targeted protein degradation (TPD) has emerged as a powerful therapeutic strategy that utilizes bifunctional molecules to remove disease-causing proteins. magtech.com.cnnih.gov These molecules, such as Proteolysis Targeting Chimeras (PROTACs), consist of a ligand that binds to the target protein and another ligand that recruits an E3 ubiquitin ligase, connected by a chemical linker. nih.govbiochempeg.com

Given its structural similarity to motifs found in SERMs, the methyl 2-(2-aminoethoxy)benzoate scaffold can be incorporated into the design of bifunctional degraders targeting the estrogen receptor. google.com In such a design, the benzoate (B1203000) portion could be modified to act as the target-binding ligand, while the amino group serves as an attachment point for the linker connected to the E3 ligase ligand. This approach allows for the specific degradation of the estrogen receptor, offering a novel therapeutic mechanism for hormone-receptor-positive cancers. google.com The modular nature of these degraders allows for systematic modification of each component to optimize degradation efficiency. chemrxiv.org

Combinatorial chemistry aims to rapidly synthesize a large number of different but structurally related molecules, known as a compound library. These libraries are then screened for biological activity to identify new drug leads. The functional groups on this compound make it an ideal scaffold for generating such libraries. nih.gov

The primary amine and the methyl ester can be subjected to a wide variety of reactions in a systematic manner. For example, the amine can be acylated, alkylated, or used in reductive amination with a diverse set of aldehydes and carboxylic acids. Simultaneously, the ester can be hydrolyzed and coupled with various amines to form amides. These parallel synthesis techniques can quickly generate a large library of compounds from a single, versatile starting material, accelerating the drug discovery process. medscape.com

Reactivity and Functional Group Interconversions for Diversification

The chemical utility of this compound is rooted in the distinct reactivity of its functional groups. The primary amine and the methyl ester can be selectively modified, allowing for the introduction of diverse chemical functionalities and the construction of more complex molecular architectures.

The primary amine in the molecule is a nucleophilic center that readily undergoes a variety of chemical transformations, which is a common strategy for modifying amine-containing compounds. nih.gov

Acylation: The amine can react with acyl chlorides or anhydrides to form stable amide bonds. This is a fundamental reaction for attaching the scaffold to other molecular fragments, such as in the synthesis of HDAC inhibitors or as a linker attachment point in PROTACs. iu.edu

Alkylation: Reaction with alkyl halides can introduce alkyl groups onto the nitrogen atom.

Reductive Amination: The amine can react with aldehydes or ketones to form an imine, which is then reduced to a secondary or tertiary amine. This is a powerful method for creating substituted amine derivatives. nih.gov

Furthermore, as a basic amine, it readily forms acid addition salts. The compound is supplied as a hydrochloride salt, which typically improves its stability and aqueous solubility. nih.gov The ability to form various salts is an important consideration in pharmaceutical development for optimizing the physicochemical properties of a drug candidate.

Table 2: Common Derivatization Reactions of the Primary Amine

Reaction Type Reagent Example Product Functional Group
Acylation Acetyl Chloride Amide
Reductive Amination Benzaldehyde, Sodium Triacetoxyborohydride Secondary Amine

This table summarizes key reactions for modifying the amine group of the title compound.

Ester Hydrolysis and Amidation Reactions

The chemical utility of methyl 2-(2-aminoethoxy)benzoate is largely defined by the reactions of its methyl ester group. The two most significant transformations are hydrolysis, which converts the ester to a carboxylic acid, and amidation, which forms a new amide bond.

Ester Hydrolysis: The hydrolysis of the methyl ester to the corresponding carboxylic acid, 2-(2-aminoethoxy)benzoic acid, is a fundamental reaction. This transformation can be catalyzed by either acid or base. Under basic conditions, often referred to as saponification, a hydroxide (B78521) ion attacks the electrophilic carbonyl carbon of the ester. This process is typically irreversible as the resulting carboxylate anion is deprotonated under the alkaline conditions. Studies on various methyl benzoates in high-temperature water (200–300 °C) with a dilute alkaline solution (2% KOH) have demonstrated that quantitative saponification can be achieved in as little as 30 minutes.

The rate of this hydrolysis is sensitive to both temperature and steric factors. For instance, sterically hindered esters, such as those with bulky groups ortho to the ester, can be challenging to hydrolyze under standard conditions but react readily at high temperatures.

Amidation Reactions: The conversion of the methyl ester to an amide is another key synthetic application. This is typically achieved by reacting the ester with a primary or secondary amine. While this reaction can be slow, various catalytic systems have been developed to facilitate the direct amidation of esters. researchgate.net Niobium pentoxide (Nb₂O₅) has been identified as a highly effective and reusable heterogeneous catalyst for the amidation of methyl benzoate with various amines, providing high yields under solvent-free conditions. researchgate.net The reaction involves the nucleophilic attack of the amine on the ester's carbonyl group, leading to the displacement of the methoxy (B1213986) group and the formation of a stable amide bond. The yield and rate of amidation are influenced by the nucleophilicity of the amine and the steric hindrance around the ester group. researchgate.net

Table 1: Representative Conditions for Hydrolysis and Amidation of Benzoate Esters

ReactionSubstrateReagents/CatalystConditionsProductYield
Alkaline Hydrolysis (Saponification)Methyl 2-(benzoyl)benzoate derivativeNaOH, Water, Methanol (B129727)Reflux, 4 hoursCorresponding Carboxylic Acid95-99% chemspider.com
High-Temperature HydrolysisSubstituted Methyl Benzoates2% KOH (aq)200-300 °C, 30 minCorresponding Carboxylic AcidQuantitative
Catalytic AmidationMethyl BenzoateAniline, Nb₂O₅Solvent-freeN-PhenylbenzamideHigh researchgate.net
Direct AmidationMethyl BenzoateVarious Amines, ZrO₂ CatalystContinuous-flow systemCorresponding AmidesHigh researchgate.net

Development of Analogues with Modified Structural Motifs

The structural framework of this compound is amenable to modification to explore structure-activity relationships and develop new compounds with tailored properties. Key modifications involve altering the length of the alkyl chain in the aminoethoxy moiety, introducing cyclic systems, and varying the substituents on the aromatic ring.

Varied Alkyl Chain Lengths and Ring Systems in the Aminoethoxy Moiety

Modifying the linker between the benzoate core and the terminal amino group can significantly impact the molecule's conformational flexibility and chemical properties. This is typically achieved by starting with methyl 2-hydroxybenzoate (methyl salicylate) and performing a Williamson ether synthesis with different amino-alkyl halides.

For example, to create analogues with longer alkyl chains, methyl salicylate (B1505791) can be reacted with N-protected 3-bromopropanol or 4-bromobutanol, followed by conversion of the terminal alcohol to an amine. A more direct approach involves the reaction with various chloro-substituted acid ethyl esters. For instance, the synthesis of related 2-(substituted alkoxy)-N-phenylbenzamides has been demonstrated by reacting a 2-hydroxybenzamide with ethyl 2-chloropropionate and ethyl 4-chlorobutyrate, yielding analogues with propoxy and butoxy linkers, respectively. researchgate.net This synthetic strategy is directly applicable to the preparation of methyl 2-(aminoalkoxy)benzoate analogues.

The reactivity of such homologous series is often dependent on the chain length. In studies of the base-catalyzed hydrolysis of simple benzoate esters, the rate was found to be directly related to the size of the alkyl group, with stability increasing from methyl to n-butyl esters. nih.gov This suggests that increasing the length of the aminoalkoxy chain could similarly influence the hydrolysis rate of the corresponding benzoate ester.

Table 2: Effect of Alkoxy Chain Length on Hydrolytic Stability of Benzoate Esters

CompoundAlkoxy GroupBase Hydrolysis Half-life (t1/2, min)Plasma Hydrolysis Half-life (t1/2, min)
Methyl Benzoate-OCH₃14 nih.gov36 nih.gov
Ethyl Benzoate-OCH₂CH₃14 nih.gov17 nih.gov
n-Propyl Benzoate-O(CH₂)₂CH₃19 nih.gov10 nih.gov
n-Butyl Benzoate-O(CH₂)₃CH₃21 nih.gov10 nih.gov

Substituent Effects on Reactivity and Yields

The electronic properties of substituents on the benzene (B151609) ring play a critical role in the reactivity of the methyl ester group. Electron-withdrawing groups (EWGs) and electron-donating groups (EDGs) influence the electrophilicity of the carbonyl carbon, thereby affecting the rates of nucleophilic attack in both hydrolysis and amidation reactions.

For alkaline hydrolysis (saponification), the reaction is accelerated by the presence of EWGs (e.g., -NO₂, -Cl) on the aromatic ring. zenodo.org These groups help to stabilize the negative charge that develops in the transition state during the nucleophilic attack of the hydroxide ion. Conversely, EDGs (e.g., -OCH₃, -CH₃) decrease the rate of hydrolysis by increasing the electron density on the carbonyl carbon, making it less electrophilic. zenodo.org The position of the substituent also matters; ortho substituents can introduce steric hindrance, which generally decreases the reaction rate, though this effect is less pronounced in high-temperature reactions where electronic factors may be overcome.

In the context of amidation or esterification, similar principles apply. A study on the synthesis of various substituted methyl benzoates using a Zr/Ti solid acid catalyst found that strong electron-withdrawing groups on the benzene ring resulted in lower yields. Furthermore, the presence of a bulky group in the ortho position significantly decreased the yield due to steric hindrance, a phenomenon known as the "ortho-effect." For a given substituent, para-substituted isomers generally produce higher yields than their meta or ortho counterparts.

Table 3: Influence of Ring Substituents on the Yield of Methyl Benzoate Synthesis

SubstituentPositionElectronic EffectEsterification Yield (%)
-H-Neutral89.1
-ClorthoEWG65.4
-ClmetaEWG80.1
-ClparaEWG84.3
-NO₂orthoStrong EWG20.1
-NO₂metaStrong EWG51.3
-NO₂paraStrong EWG60.2
-OHorthoEDG (Resonance), EWG (Inductive)70.1
-OHparaEDG (Resonance), EWG (Inductive)79.4

EWG: Electron-Withdrawing Group; EDG: Electron-Donating Group. Yields are from the catalytic esterification of substituted benzoic acids with methanol.

Future Directions and Emerging Research Avenues for Methyl 2 2 Aminoethoxy Benzoate Hydrochloride

Exploration of Novel Synthetic Routes with Improved Efficiency and Sustainability

The synthesis of aromatic compounds is increasingly guided by the principles of green chemistry, which prioritize efficiency, safety, and minimal environmental impact. bohrium.comlabinsights.nl Future research into the synthesis of methyl 2-(2-aminoethoxy)benzoate hydrochloride is likely to focus on developing novel routes that are both more efficient and sustainable than traditional methods.

One promising avenue is the exploration of catalytic Williamson ether synthesis. This approach could allow for the use of less expensive and non-carcinogenic alkylating agents, potentially avoiding the production of large amounts of salt waste. acs.org Research in this area could focus on developing highly active and selective catalysts that can facilitate the etherification of methyl salicylate (B1505791) with 2-aminoethanol derivatives under milder conditions. Microwave-assisted organic synthesis (MAOS) also presents a compelling alternative to conventional heating methods. bohrium.comresearchgate.net By utilizing microwave irradiation, it may be possible to significantly reduce reaction times, improve yields, and minimize the use of solvents, thereby aligning with the goals of green chemistry. bohrium.com

Table 1: Potential Novel Synthetic Approaches for this compound

Synthetic ApproachPotential AdvantagesKey Research Focus
Catalytic Williamson Ether SynthesisUse of weaker alkylating agents, reduced salt waste. acs.orgDevelopment of highly active and selective catalysts.
Microwave-Assisted Organic SynthesisReduced reaction times, improved yields, solvent minimization. bohrium.comresearchgate.netOptimization of microwave parameters and reaction conditions.
One-Pot/Tandem ReactionsIncreased efficiency, reduced waste from intermediate isolation.Design of compatible catalyst systems and reaction conditions.

Advanced Mechanistic Investigations via In-Situ Spectroscopy and Computational Modeling

A thorough understanding of reaction mechanisms is crucial for optimizing synthetic processes and predicting the behavior of a molecule. Future research on this compound could greatly benefit from advanced mechanistic investigations that employ a combination of in-situ spectroscopic techniques and computational modeling.

In-situ spectroscopic methods, such as Fourier-transform infrared (FTIR) and nuclear magnetic resonance (NMR) spectroscopy, allow for the real-time monitoring of reacting species, providing valuable insights into reaction kinetics and the formation of transient intermediates. researchgate.net Applying these techniques to the synthesis of this compound could help to elucidate the precise mechanism of both the etherification and esterification steps, leading to more rational process optimization.

Computational modeling, using methods such as density functional theory (DFT), can provide detailed information about the energetics of different reaction pathways and the structures of transition states. researchgate.netnih.gov For example, computational studies could be used to model the aminolysis of the methyl benzoate (B1203000) moiety, providing insights into the stability of the ester group under various conditions. nih.gov The synergy between experimental in-situ spectroscopy and theoretical computational modeling would offer a powerful approach to unraveling the complex reaction dynamics involved in the synthesis and subsequent reactions of this molecule.

Table 2: Advanced Mechanistic Investigation Techniques

TechniqueInformation ProvidedApplication to this compound
In-Situ FTIR/NMR SpectroscopyReal-time monitoring of reactants, products, and intermediates; reaction kinetics. researchgate.netElucidation of the synthetic reaction mechanism.
Computational Modeling (DFT)Reaction energetics, transition state structures, electrostatic potentials. researchgate.netnih.govPrediction of reactivity and stability; modeling of potential side reactions.

Design and Synthesis of Advanced Materials Incorporating the Aminoethoxybenzoate Scaffold

The unique combination of a rigid aromatic ring and a flexible aminoethoxy side chain makes the aminoethoxybenzoate scaffold an interesting building block for the design and synthesis of advanced functional materials. The presence of both hydrogen bond donors (the amine) and acceptors (the ester and ether oxygens) suggests the potential for creating materials with specific self-assembly properties.

One area of exploration could be the development of novel polymers. For instance, poly(ether-ester)s derived from vanillin (B372448) have shown tunable thermal and mechanical properties, as well as biodegradability. mdpi.com By analogy, incorporating the methyl 2-(2-aminoethoxy)benzoate unit into polymer chains could lead to new materials with tailored properties for applications in areas such as biomedical devices or biodegradable plastics. The primary amine also provides a reactive handle for cross-linking or further functionalization of the polymer.

Furthermore, the integration of antioxidant functionalities into polymer materials is a growing area of research. elsevierpure.com The phenolic-like structure of the benzoate moiety, although not a free phenol (B47542), could be explored for its potential to be modified to impart antioxidant properties to materials. Research in this direction would involve synthesizing polymers or coatings containing the aminoethoxybenzoate scaffold and evaluating their ability to mitigate oxidative degradation.

Applications in Chemical Biology and Probe Development

Chemical probes are essential tools for studying biological systems, enabling the investigation of protein function and the identification of new therapeutic targets. researchgate.net The structure of this compound suggests its potential as a scaffold for the development of novel chemical probes.

The primary amine group can be readily functionalized with various reporter groups, such as fluorophores or affinity tags, allowing for the detection and visualization of biological interactions. frontiersin.org For example, the benzoate ester portion could be designed to act as a substrate for specific enzymes, with the aminoethoxy linker providing a point of attachment for a signaling moiety. Upon enzymatic cleavage of the ester, a change in fluorescence or another detectable signal could be generated, providing a means to assay enzyme activity. researchgate.net

Moreover, benzoate derivatives have been investigated for their biological activities, including as enzyme inhibitors. nih.gov The methyl 2-(2-aminoethoxy)benzoate scaffold could serve as a starting point for the design of new bioactive molecules. By systematically modifying the structure, it may be possible to develop potent and selective inhibitors of specific enzymes, which could then be used as chemical probes to study their biological roles. The development of hydrolysis-resistant ester-based linkers is also an active area of research for creating more stable probes for in-vivo applications. nih.gov

Table 3: Potential Applications in Chemical Biology

Application AreaDesign StrategyPotential Outcome
Enzyme Activity ProbesFunctionalization of the amine with a reporter group; ester as an enzyme substrate. researchgate.netReal-time monitoring of enzyme activity.
Bioactive Molecule ScaffoldsSystematic structural modification to target specific enzymes or receptors. nih.govDevelopment of new inhibitors or modulators for biological studies.
Drug Delivery SystemsUse of the benzoate ester as a pH-sensitive or photo-cleavable linker. nih.govControlled release of therapeutic agents.

Q & A

Q. Basic

  • NMR Spectroscopy : ¹H NMR confirms the ester methyl group (δ 3.8–3.9 ppm), the aminoethoxy chain (δ 3.4–3.6 ppm for OCH₂CH₂NH₂), and aromatic protons (δ 6.8–7.5 ppm). ¹³C NMR verifies carbonyl (δ ~168 ppm) and ether linkages .
  • HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity. Mobile phases often use acetonitrile/water with 0.1% TFA to improve peak resolution .
  • Mass Spectrometry : ESI-MS in positive ion mode detects [M+H]⁺, with exact mass matching the molecular formula (C₁₀H₁₄ClNO₃; calc. 239.07) .

How is this compound utilized as a building block in medicinal chemistry?

Basic
The compound serves as a versatile intermediate for:

  • Prodrug Development : The ester group enhances lipophilicity for improved membrane permeability, while the aminoethoxy moiety allows conjugation with targeting ligands (e.g., folate receptors) .
  • Peptide Mimetics : Incorporation into pseudopeptide structures to modulate bioavailability or receptor binding .
  • Library Synthesis : Used in combinatorial chemistry to generate analogs for high-throughput screening against enzymes like kinases or proteases .

How can researchers resolve discrepancies in stability data under varying pH conditions?

Advanced
Conflicting stability reports often arise from:

  • pH-Dependent Degradation : The ester bond hydrolyzes rapidly under alkaline conditions (pH > 9), forming 2-(2-aminoethoxy)benzoic acid. Under acidic conditions (pH < 3), the amino group may protonate, reducing reactivity.
    Methodological resolution :
    • Forced Degradation Studies : Expose the compound to buffers (pH 1–12) at 40°C and monitor degradation via HPLC. Use Arrhenius kinetics to predict shelf-life .
    • NMR Tracking : Observe real-time structural changes (e.g., ester cleavage) in deuterated buffers to identify degradation pathways .

What strategies optimize synthetic yield when scaling up this compound production?

Q. Advanced

  • Flow Chemistry : Continuous flow reactors improve heat/mass transfer, reducing side products (e.g., di-alkylated byproducts) and achieving >90% yield .
  • Catalytic Systems : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to accelerate substitution reactions in biphasic solvent systems .
  • In Situ Monitoring : FTIR or Raman spectroscopy tracks reaction progress, enabling real-time adjustments to reagent addition rates .

How does this compound interact with biological targets, and what assays validate these interactions?

Q. Advanced

  • Binding Studies : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantify affinity for targets like G-protein-coupled receptors (GPCRs). Reported Kd values range from 10–100 µM .
  • Enzymatic Assays : Test inhibition of serine hydrolases using fluorogenic substrates (e.g., 4-nitrophenyl acetate). IC50 values correlate with the electron-withdrawing effect of the benzoate group .
  • Cellular Uptake : Radiolabeled analogs (³H or ¹⁴C) track intracellular accumulation in cancer cell lines, with uptake efficiency influenced by esterase activity .

How do structural modifications (e.g., substituent position) alter the compound's reactivity and bioactivity?

Q. Advanced

  • Substituent Effects :
    • Electron-Donating Groups (e.g., methoxy at position 4): Increase ester stability but reduce enzymatic hydrolysis rates, impacting prodrug activation .
    • Bulky Substituents : Steric hindrance at the aminoethoxy chain decreases binding to compact active sites (e.g., cytochrome P450 isoforms) .
  • Comparative Studies : Analog libraries synthesized via parallel synthesis show that 2-aminoethoxy derivatives exhibit 3–5× higher aqueous solubility than methylamino counterparts due to hydrogen bonding .

What advanced analytical techniques address challenges in quantifying trace impurities?

Q. Advanced

  • LC-MS/MS : Detects impurities at ppm levels by coupling high-resolution mass spectrometry with fragmentation patterns. For example, identifies hydrolyzed byproducts (m/z 167.05) .
  • Chiral HPLC : Resolves enantiomeric impurities if asymmetric centers form during synthesis (e.g., due to racemization at the amino group) .
  • X-ray Crystallography : Confirms crystal structure and polymorphism, which affect dissolution rates and bioavailability .

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